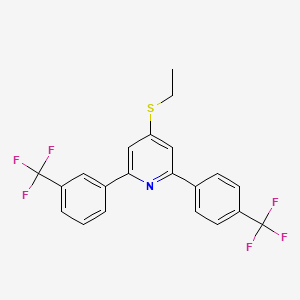![molecular formula C11H10N2O3 B14305816 Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 119694-73-4](/img/structure/B14305816.png)
Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound features a pyrrole ring fused to a pyridine ring, making it a part of the pyrrolopyridine family. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various groups into the alkyne . Subsequent steps may involve cyclization reactions catalyzed by gold or other metals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
化学反応の分析
Types of Reactions
Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Ethyl 5-carboxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.
Reduction: Ethyl 5-hydroxymethyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with various molecular targets, such as enzymes and receptors. The pyrrole and pyridine rings in its structure allow it to form hydrogen bonds and other interactions with biological molecules, potentially leading to its observed effects .
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Another heterocyclic compound with a pyrrole ring fused to a pyrazine ring.
Indole Derivatives: Compounds with a similar fused ring structure, known for their biological activities.
Uniqueness
Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both formyl and ester functional groups
特性
CAS番号 |
119694-73-4 |
|---|---|
分子式 |
C11H10N2O3 |
分子量 |
218.21 g/mol |
IUPAC名 |
ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9-4-7-3-8(6-14)12-5-10(7)13-9/h3-6,13H,2H2,1H3 |
InChIキー |
MUVBLPAFMJXUCP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


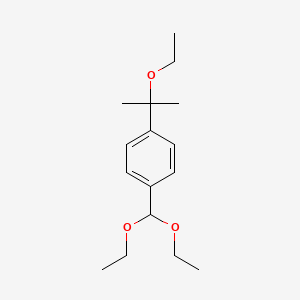
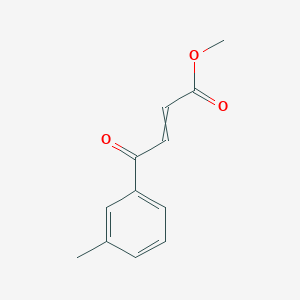
![2-[(4-Methoxyphenyl)methyl]-5-methylfuran](/img/structure/B14305740.png)
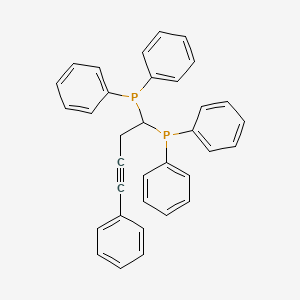
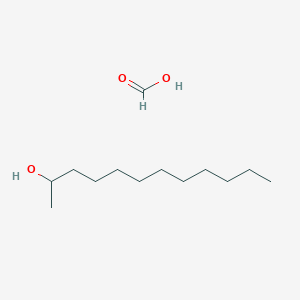
![hexadecasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-6-oxo-1,2,4,5-tetrasulfonatooxy-6-[12-[[(2R,3S,4R,5R)-2,3,5,6-tetrasulfonatooxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyhexanoyl]amino]dodecylamino]hexan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14305750.png)
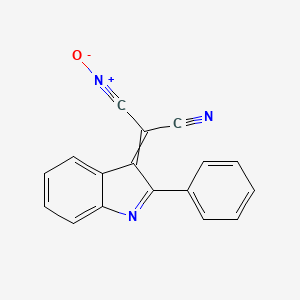
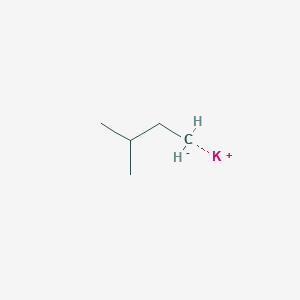
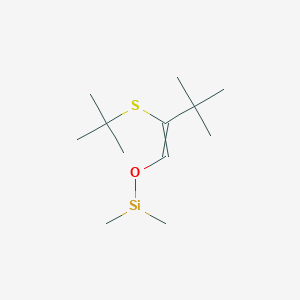
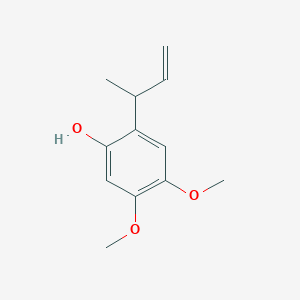
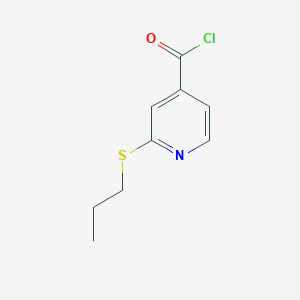
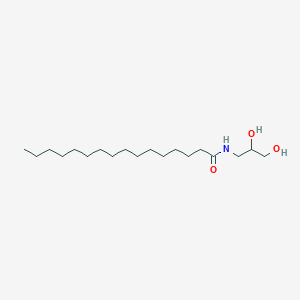
![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
